Novobiocin sodium

概要

説明

Novobiocin sodium is a salt form of novobiocin, an aminocoumarin antibiotic derived from the actinomycete Streptomyces niveus . It was initially approved in September 1964 for the treatment of serious infections caused by susceptible strains of Staphylococcus aureus . This compound is known for its ability to inhibit bacterial DNA gyrase, making it effective against certain bacterial infections .

準備方法

Synthetic Routes and Reaction Conditions

Novobiocin sodium can be synthesized through a series of chemical reactions involving the coupling of novobiocic acid with sodium hydroxide. The preparation involves heating a solution of novobiocic acid and sodium hydroxide at 80°C for 45 minutes . The sodium salt is then recrystallized from methanol and dried at 60°C under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces niveus. The fermentation broth is extracted and purified to obtain novobiocin, which is then converted to its sodium salt form through chemical reactions involving sodium hydroxide .

化学反応の分析

Types of Reactions

Novobiocin sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized novobiocin derivatives, reduced novobiocin forms, and substituted novobiocin compounds with altered biological activities .

科学的研究の応用

Antibacterial Applications

Mechanism of Action:

Novobiocin sodium inhibits bacterial DNA gyrase, specifically targeting the GyrB subunit, which is crucial for DNA replication and transcription. This inhibition leads to the prevention of bacterial cell division and growth.

Clinical Use:

- Methicillin-resistant Staphylococcus aureus (MRSA): Novobiocin is effective against MRSA, making it a valuable option in treating infections caused by this resistant strain .

- Microbiological Testing: It is widely used in antimicrobial susceptibility testing for Gram-positive organisms, aiding in the determination of effective antibiotic treatments .

Cancer Research

Hsp90 Inhibition:

Novobiocin has been identified as an inhibitor of the heat shock protein 90 (Hsp90), which plays a pivotal role in cancer cell survival and proliferation. Research indicates that novobiocin can enhance the sensitivity of cancer cells to other anticancer agents, potentially overcoming drug resistance mechanisms .

Case Studies:

- A study demonstrated that novobiocin reduced levels of oncogenic proteins such as p185 erbB2 and Raf-1 in treated mice, suggesting its potential as an adjunct therapy in cancer treatment .

Mycobacterial Infections

Recent studies have highlighted novobiocin's efficacy against Mycobacterium tuberculosis. In vitro testing showed activity at concentrations of 50 μM and 25 μM, with interactions observed at the active site of specific mycobacterial enzymes . This positions novobiocin as a candidate for further development in tuberculosis therapies.

Plant Biology Applications

This compound has been utilized in plant tissue culture to control bacterial contamination, particularly Bacillus species. Its combination with gentamicin has proven effective in preventing and curing contamination in sensitive plant cultures, facilitating successful propagation and research .

Electrochemical Studies

Research into the electrochemical behavior of this compound has revealed insights into its interaction mechanisms at the molecular level. Studies indicate that novobiocin undergoes reduction processes influenced by pH levels, which can inform its stability and efficacy in various environments .

Physiological Studies

Investigations into novobiocin's effects on transepithelial sodium transport have shown that it can stimulate Na transport across biological membranes in experimental models. This property may have implications for understanding electrolyte balance and transport mechanisms in physiological systems .

Summary Table of Applications

作用機序

Novobiocin sodium exerts its effects by inhibiting the GyrB subunit of bacterial DNA gyrase, an enzyme involved in energy transduction . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB, blocking adenosine triphosphatase (ATPase) activity and preventing DNA replication . This inhibition leads to the disruption of bacterial cell division and growth .

類似化合物との比較

Novobiocin sodium belongs to the aminocoumarin class of antibiotics, which includes other compounds such as clorobiocin and coumermycin A1 . Compared to these similar compounds, this compound has a higher potency in inhibiting DNA gyrase . Its unique structure and binding affinity make it a valuable tool in both research and clinical settings .

List of Similar Compounds

- Clorobiocin

- Coumermycin A1

- Albamycin

This compound’s distinct mechanism of action and broad range of applications highlight its significance in scientific research and medicine.

生物活性

Novobiocin sodium, a coumarin antibiotic derived from Streptomyces niveus, is primarily known for its antibacterial properties, particularly against gram-positive bacteria. However, recent research has expanded our understanding of its biological activity, revealing immunomodulatory effects and potential applications in treating various diseases, including tuberculosis. This article compiles diverse findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and clinical implications.

Novobiocin exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition disrupts the supercoiling of DNA, leading to cell death in susceptible bacteria. Additionally, novobiocin has been shown to interfere with metabolic processes in both prokaryotic and eukaryotic cells.

Inhibition of Cytokine Production

One significant finding is novobiocin's ability to modulate immune responses. A study demonstrated that novobiocin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human peripheral blood mononuclear cells. This effect is mediated through the inhibition of protein biosynthesis and alteration of intracellular signaling pathways associated with ADP ribosylation .

Table 1: Effects of Novobiocin on Cytokine Production

| Cytokine | Effect | Mechanism |

|---|---|---|

| TNF-α | Inhibited | Suppression of mRNA translation |

| IL-6 | Inhibited | Interference with protein synthesis |

| IL-10 | Inhibited | Modulation of signaling pathways |

Immunomodulatory Properties

Beyond its antibacterial properties, novobiocin exhibits immunomodulatory effects. Research indicates that it can downregulate surface markers on monocytes, such as CD14, which plays a role in the immune response to pathogens. This downregulation may enhance the therapeutic potential of novobiocin in inflammatory conditions .

Tuberculosis Treatment

Recent studies have explored novobiocin's efficacy against Mycobacterium tuberculosis. In vitro tests showed that this compound salt exhibits activity against this pathogen at concentrations as low as 10 µM. The drug interacts with specific active site residues in the bacteria, suggesting a potential role in tuberculosis therapy when combined with other treatments .

Heat Shock Protein Interaction

Novobiocin has also been identified as a first-generation alternative to other heat shock protein 90 (Hsp90) inhibitors. It effectively reduces levels of mutated proteins associated with various cancers, indicating its potential use in cancer therapy .

Safety and Side Effects

Clinical studies indicate that novobiocin is generally well-tolerated with minimal side effects. Long-term studies have shown no significant toxicity at high doses in animal models or human trials. Side effects are typically mild and transient, including gastrointestinal disturbances .

特性

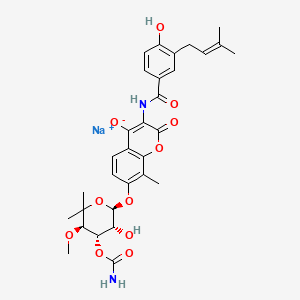

IUPAC Name |

sodium;7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPRGAYLRGSOSU-RNROJPEYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2[O-])NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N2NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

303-81-1 (Parent) | |

| Record name | Novobiocin sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023386 | |

| Record name | Novobiocin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-53-5 | |

| Record name | Novobiocin sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Novobiocin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Novobiocin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOVOBIOCIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9S9NQ5YIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。